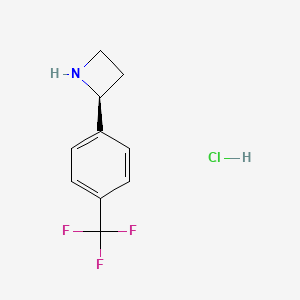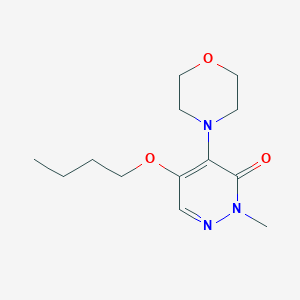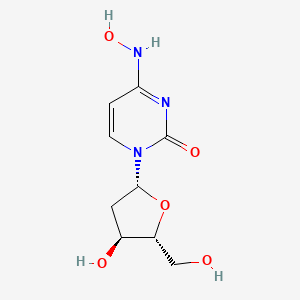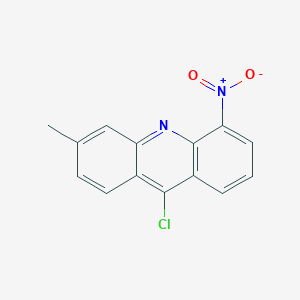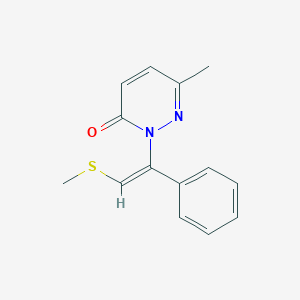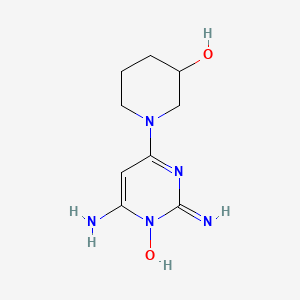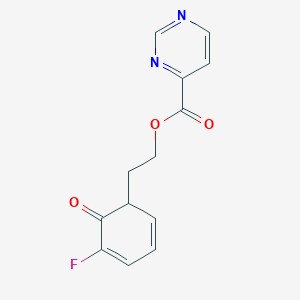
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is a quaternary ammonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a methacryloyloxy group, which imparts reactivity, and a pyridinium ion, which contributes to its ionic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide typically involves the quaternization of 4-methylpyridine with 2-(methacryloyloxy)ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methylpyridine in an aprotic solvent.
- Add 2-(methacryloyloxy)ethyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene or ethyl acetate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and 4-methylpyridinium derivatives.
Applications De Recherche Scientifique
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with ionic properties.
Biology: Investigated for its antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and hydrogels with enhanced mechanical and antibacterial properties
Mécanisme D'action
The mechanism of action of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is primarily attributed to its quaternary ammonium structure. The positively charged pyridinium ion interacts with negatively charged microbial cell membranes, leading to disruption of membrane integrity and cell death. Additionally, the methacryloyloxy group allows for polymerization, forming networks that can encapsulate and immobilize microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride): Similar structure with a trimethylammonium group instead of a pyridinium ion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium iodide): Similar structure with a trimethylammonium group and iodide counterion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium bromide): Similar structure with a trimethylammonium group and bromide counterion.
Uniqueness
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and biological properties. The pyridinium ion enhances the compound’s antimicrobial activity and allows for specific interactions with biological membranes, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16INO2 |
|---|---|
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
2-(4-methylpyridin-1-ium-1-yl)ethyl 2-methylprop-2-enoate;iodide |
InChI |
InChI=1S/C12H16NO2.HI/c1-10(2)12(14)15-9-8-13-6-4-11(3)5-7-13;/h4-7H,1,8-9H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
IGZDHSUXYCFGJQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C=C1)CCOC(=O)C(=C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


